molecular formula C3Cl6 B155961 Hexachloropropene CAS No. 1888-71-7

Hexachloropropene

Cat. No. B155961
CAS RN: 1888-71-7
M. Wt: 248.7 g/mol
InChI Key: VFDYKPARTDCDCU-UHFFFAOYSA-N
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Description

Chromophores from Hexeneuronic Acids

Identification and Structure Elucidation Research has identified chromophores derived from hexeneuronic acids (HexA) as significant contributors to discoloration in cellulosic pulps. These chromophores are formed from 4-O-methylglucuronic acid residues and are typically removed during the bleaching process. The chemical structures of these compounds have been elucidated using a combination of NMR spectroscopy, mass spectrometry, and X-ray structure analysis, revealing that they are ladder-type oligomers with quinoid-aromatic and benzofurano-benzoquinone characteristics .

Synthesis and Degradation The synthesis of isotopically labeled HexA model compounds has been reported, which has helped to understand the formation mechanisms of primary degradation intermediates under acidic conditions. These intermediates, upon further treatment, give rise to the same chromophores formed directly from HexA . Additionally, the behavior of HexA-derived chromophores under peroxide bleaching conditions has been studied, showing their degradation to potent chromophores like dihydroxy-benzoquinone and dihydroxyacetophenone, which are further degraded to non-colored products .

Electronic and Optical Properties A computational study has been conducted to investigate the electronic and optical properties of HexA-derived chromophores. Using density functional theory and time-dependent DFT calculations, properties such as electron affinities, ionization energies, and optical absorption spectra were quantified. The study also examined the effects of peroxide solvent on these properties, providing insights into the role of HexA chromophores in bleaching mechanisms and their potential as organic conductors .

High-Temperature Pyrolysis of Hexachloropropene

Kinetic Analysis and Reaction Pathways The thermal degradation of hexachloropropene has been studied using a tubular flow reactor and in-line GC-MS analysis. The study found that hexachloropropene is thermally fragile, with initial reaction products including various chlorinated compounds. At higher temperatures, molecular growth leads to the formation of perchloro-arylbenzenes. Kinetic modeling indicated that Cl displacement of CCl3 radicals is a dominant pathway for the conversion of hexachloropropene into smaller chlorinated molecules. The study also highlighted the significance of radical recombination and radical-molecule reactions in the formation of larger chlorinated compounds .

Toxicity and Environmental Impact

Genotoxic Properties and Environmental Carcinogen Hexachloro-1,3-butadiene (HCBD) and its metabolite pentachloro-3-butenoic acid (PCBA) have been investigated for their genotoxic properties. Both compounds induced unscheduled DNA synthesis and morphological transformation in Syrian hamster embryo fibroblasts, suggesting a genotoxic mechanism for their carcinogenic actions .

Global Environmental Distribution Hexachlorobenzene (HCB) has been studied as a model persistent organic pollutant. Data on its sources, emissions, environmental levels, and trends have been compiled to assess its behavior in the global environment. The study suggests that HCB has undergone global dispersion through repeated air-surface exchange and that primary emissions have been declining over the past 20 years .

Toxicity in Primordial Germ Cells At low dosages that do not produce systemic effects, hexachlorobenzene has been shown to cause a dose-dependent toxic effect on ovarian primordial germ cells in nonhuman primates. This toxicity occurred without changes in urinary porphyrin excretion, indicating a potential mechanism distinct from hexachlorobenzene-induced inhibition of uroporphobilinogen decarboxylase .

Synthesis and Characterization of Novel Compounds

Chiral Nanographene The synthesis and characterization of hexapole helicenes, a type of circularly twisted chiral nanographene, have been reported. These compounds exhibit unique chiroptical and electronic properties, including distinct Cotton effects and multiple reversible redox states, which are not found in smaller helicene homologues .

Potential Toxaphene Congener A new potential toxaphene congener with an unusual tricyclic structure has been synthesized and characterized through X-ray structural analysis, NMR spectroscopy, and ab initio calculations. The study of its gas chromatographic properties and electron impact mass spectrum has provided insights into its chemical behavior .

Scientific Research Applications

Environmental and Health Impacts

  • Hexachlorobenzene (HCB) Impact on Children : Exposure to HCB, a chemical similar to hexachloropropene, during pregnancy was associated with impaired social behavior and increased risk of ADHD in children at preschool age (Ribas‐Fitó et al., 2006).

  • Adverse Effects in Children and Adolescents : HCB, which is structurally related to hexachloropropene, has potential neurotoxic, nephrotoxic, immunotoxic, hepatotoxic, and toxicogenomic effects in children and adolescents (Casadó et al., 2019).

Chemical Applications

  • Chemical Reactions Involving Hexachloropropene : Hexachloropropene's reaction with trichloroethene can lead to the formation of complex chlorinated compounds, showcasing its role in chemical synthesis (Prins, 2010).

  • Use in Uranium Chemistry : Hexachloropropene reacts with oxide derivatives of uranium to produce UCl4, indicating its potential in nuclear chemistry and materials science (Patel et al., 2015).

Safety And Hazards

Hexachloropropene is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes . Containers may explode when heated .

properties

IUPAC Name

1,1,2,3,3,3-hexachloroprop-1-ene
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InChI

InChI=1S/C3Cl6/c4-1(2(5)6)3(7,8)9
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InChI Key

VFDYKPARTDCDCU-UHFFFAOYSA-N
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Canonical SMILES

C(=C(Cl)Cl)(C(Cl)(Cl)Cl)Cl
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Molecular Formula

C3Cl6
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DSSTOX Substance ID

DTXSID7062039
Record name Hexachloropropene
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Molecular Weight

248.7 g/mol
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Physical Description

Hexachloropropene is a clear colorless liquid. Insoluble in water. Used as a plasticizer and hydraulic fluid., Water-white liquid; [HSDB] Colorless liquid; [MSDSonline]
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Boiling Point

209.5 °C
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Solubility

MIscible with alcohol, ether, chlorinated solvents, In water= 17 mg/l at 25 °C
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Density

1.7632 at 20 °C/4 °C
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Vapor Pressure

0.24 [mmHg], 0.244 mm Hg at 25 °C /from experimentally-derived coefficients/
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Mechanism of Action

An investigation was conducted to validate the hypothesis that the nephrotoxicity of halogenated alkenes may be attributable to hepatic glutathione (GSH) S-conjugate formation and ultimately, to bioactivation by renal cysteine conjugate beta-lyase. The bioactivating mechanism accounting for the organ selective tumor induction called for the conjugation of the parent cmpd with GSH and catalysis by hepatic GSH S-transferases, which resulted in formation of haloakyl and halovinyl glutathione S-conjugates. Trichloroethene, tetrachloroethene, hexachlorobutadiene, perfluoropropene, trichlorotrifluoropropene and dichloroacetylene incubations with rat liver microsomes and in the isolated rat liver with the bile and were translocated to the kidney either intact or following metabolism. The resulting cysteine S-conjugates were then metabolized to thioacylchlorides and thioketenes. DNA interacted with these potent electrophiles causing mutagenicity in bacteria, genotoxicity in cultured renal cells, and cytotoxicity in kidney cells. The cysteine S-conjugates were possibly acetylated to the corresponding mercapturic acids, as an alternative to beta-lyase catalyzed cleavage. These mercapturic acids have been identified in urine. /Results indicate/ that the organotropic carcinogenicity is apparently due to the ability of the kidney to concentrate GSH and cysteine S-conjugates and intensive metabolism of GSH S-conjugates to cysteine S-conjugates in this organ.
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Product Name

Hexachloropropene

Color/Form

WATER-WHITE LIQUID

CAS RN

1888-71-7
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Record name 1,1,2,3,3,3-Hexachloro-1-propene
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Melting Point

-72.9 °C
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Synthesis routes and methods I

Procedure details

A method of producing 1,1,1,3,3-pentafluoro-2,-3-dichloropropane which comprises reacting 1,1,1,2,2,3,3-heptachloropropane with an alkali metal hydroxide in the presence of a phase transfer catalyst to form 1,1,1,2,3,3-hexachloropropene; and continuously reacting, at a constant pressure and in the liquid phase, 1,1,1,2,3,3-hexachloropropene with excess hydrogen fluoride in the presence of at least one of an antimony trihalogenide and an antimony pentahalogenide, while selectively removing the 1,1,1,3,3-pentafluoro-2,3-dichlorochloropropane as it is formed.
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Name
alkali metal hydroxide
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Synthesis routes and methods II

Procedure details

A method of producing 1,1,1,3,3-pentafluoropropane which comprises reacting 1,1,1,2,2,3,3-heptachloropropane with an alkali metal hydroxide in the presence of a phase transfer catalyst to form 1,1,1,2,3,3-hexachloropropene; continuously reacting, at a constant pressure and in the liquid phase, 1,1,1,2,3,3-hexachloropropene with excess hydrogen fluoride in the presence of at least one of an antimony trihalogenide and an antimony pentahologenide while selectively removing 1,1,1,3,3-pentafluoro-2,3-dichloropropane as it is formed; and reacting gaseous 1,1,1,3,3-pentafluoro-2,3-dichloropropane with hydrogen in the presence of a noble metal catalyst.
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alkali metal hydroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexachloropropene
Reactant of Route 2
Hexachloropropene
Reactant of Route 3
Hexachloropropene
Reactant of Route 4
Hexachloropropene

Citations

For This Compound
812
Citations
PH Taylor, DA Tirey, B Dellinger - Combustion and flame, 1996 - Elsevier
… We present the results of a study of the thermal degradation of hexachloropropene in a tubular flow reactor with in-line GC-MS product analysis. Hexachloropropene was observed to be …
Number of citations: 26 www.sciencedirect.com
K Hagen, R Stoelevik, H Kaleem - The Journal of Physical …, 1994 - ACS Publications
… the structure and conformation of hexachloropropene, C13C—CCl=… information about the structure of hexachloropropene, we … Geometries of hexachloropropene were fully optimized at …
Number of citations: 3 pubs.acs.org
ET McBee, HB Hass, TH Chao, ZD Welch… - Industrial & …, 1941 - ACS Publications
… Prins (IS) started with hexachloropropene and chlorine in the presence of sunlight and synthesized octachloropropane. Hartmann (7) reported the chlorination of several hydrocarbons …
Number of citations: 23 pubs.acs.org
F Boberg, K Kirchhoff… - Journal of Labelled …, 1967 - Wiley Online Library
The exchange of chlorine between hexachloropropene and aluminumchloride‐[ 36 Cl] has been investigated. Exchange at the chloro‐olefine may occur in 1‐, 2‐, and in 3‐position, …
D Patel, AJ Wooles, E Hashem, H Omorodion… - New Journal of …, 2015 - pubs.rsc.org
… use of UO 3 and hexachloropropene, this work confirms that U … We have also shown that the hexachloropropene may be … of uranium oxides by hexachloropropene, which affords insight …
Number of citations: 33 pubs.rsc.org
EK Fields, S Meyerson - The Journal of Organic Chemistry, 1963 - ACS Publications
… ion intensity in the spectrum of hexachlorocyclopropane and 1.20% in that of hexachloropropene. … About 15% conversion to hexachloropropene had occurred; no other products were …
Number of citations: 16 pubs.acs.org
SW Tobey, R West - Journal of the American Chemical Society, 1964 - ACS Publications
… are considerably different from those of hexachloropropene (5), theother possible C3Cle … undergoes rearrangement to hexachloropropene (5) in the presence of Zn or …
Number of citations: 37 pubs.acs.org
CH Shuford Jr, DL West, HW Davis - Journal of the American …, 1954 - ACS Publications
… We wish to report that hexachloropropene also undergoes … The degradation of the hexachloropropene was somewhat … , and further purification2 of the hexachloropropene, it was …
Number of citations: 13 pubs.acs.org
T Neudecker, D Henschler - Mutation Research/Genetic Toxicology, 1986 - Elsevier
In the presence of S9 mix all allylic chloropropenes tested exert considerable indirect mutagenic activity which is most pronounced for 1,2,3-trichloropropene. Lower as well as higher …
Number of citations: 24 www.sciencedirect.com
HJ Prins - Recueil des Travaux Chimiques des Pays‐Bas, 1938 - Wiley Online Library
… The action of hexachloropropene on trichloroethene gives rise … When hexachloropropene reacts with two molecules of … If the addition of hexachloropropene follows the rule of Mar kowni …
Number of citations: 6 onlinelibrary.wiley.com

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